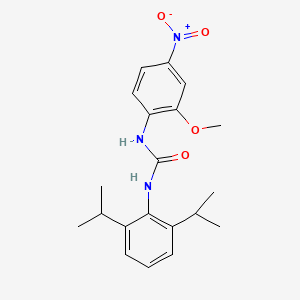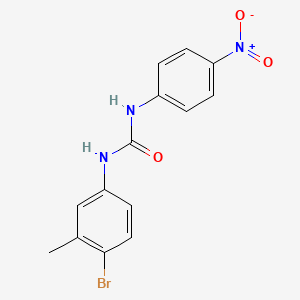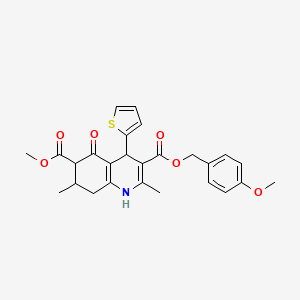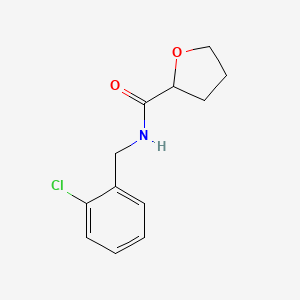
N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea
Vue d'ensemble
Description
N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea, also known as MNPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPU is a white crystalline powder that is soluble in water and organic solvents. It is a potent inhibitor of several enzymes, making it a valuable tool for studying biochemical pathways and signaling cascades.
Mécanisme D'action
The mechanism of action of N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea is not fully understood, but it is believed to work by binding to the active site of enzymes and preventing substrate binding. N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea has been shown to be a competitive inhibitor of several enzymes, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects:
N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea has also been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea has several advantages for use in laboratory experiments. It is a potent inhibitor of several enzymes, making it a valuable tool for studying biochemical pathways and signaling cascades. N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea has several limitations. It is a potent inhibitor of several enzymes, which can make it difficult to interpret the results of experiments. N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea can also be toxic to cells at high concentrations, making it important to carefully control the concentration used in experiments.
Orientations Futures
There are several future directions for research on N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea. One area of research is the development of N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea analogs with improved potency and selectivity for specific enzymes. Another area of research is the use of N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea in combination with other therapeutic agents for cancer treatment. N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea has also been shown to have potential as a treatment for inflammatory diseases, and further research is needed to determine its efficacy in these conditions.
Applications De Recherche Scientifique
N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea has been used extensively in scientific research as a tool for studying enzyme inhibition and signaling pathways. It has been shown to inhibit several enzymes, including protein kinase C, cyclic AMP-dependent protein kinase, and tyrosine kinase. N-(4-methyl-1-piperazinyl)-N'-(4-nitrophenyl)urea has also been used to study the effects of enzyme inhibition on cellular signaling cascades and gene expression.
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3/c1-15-6-8-16(9-7-15)14-12(18)13-10-2-4-11(5-3-10)17(19)20/h2-5H,6-9H2,1H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHWCTCDLBAQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-ethyl-2-[({[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128301.png)


![ethyl 2-amino-8'-methoxy-4',4',6',7-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4128346.png)
![N-[4-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4128351.png)

![ethyl 2-amino-7-hydroxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4128368.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(1H-imidazol-1-yl)benzyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B4128375.png)
![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4128387.png)
![2-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4128394.png)

![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4128406.png)
![N-cyclopentyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B4128413.png)